molecular formula C9H18ClNO B11727105 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

Cat. No.: B11727105
M. Wt: 191.70 g/mol
InChI Key: LACJQMVOSOFVIL-UHFFFAOYSA-N
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Description

Chemical Name: 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride Molecular Formula: C₉H₁₈ClNO₂ Molecular Weight: 207.10 g/mol CAS Registry Number: 1403864-74-3 IUPAC Name: 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride (1:1) Key Features:

  • Rigid bicyclo[2.2.2]octane scaffold.
  • Functional groups: primary amine (-NH₂) and hydroxyl (-OH).
  • Hydrochloride salt form enhances solubility and stability.

This compound is widely used as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h11H,1-7,10H2;1H

InChI Key

LACJQMVOSOFVIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[2.2.2]octane core.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol group is formed on the bicyclo[2.2.2]octane core.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.2]octane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Adamantane Derivatives

Compound Name CAS Number Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
Rel-(1R,3S,4R)-4-aminoadamantan-1-ol 62075-23-4 0.88 C₁₀H₁₇NO 167.25 Adamantane core replaces bicyclo[2.2.2]octane; lacks hydroxyl group .
trans-4-Aminoadamantan-1-ol hydrochloride 6850-39-1 0.85 C₁₀H₁₈ClNO 203.71 Adamantane core with trans-configuration; increased lipophilicity .

Applications: Adamantane derivatives are noted for their antiviral and neuroprotective properties, but their bulkier structure may reduce solubility compared to bicyclo[2.2.2]octane analogs .

Carboxylic Acid Derivatives

Compound Name CAS Number Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride 24306-54-5 0.93 C₁₀H₁₈ClNO₂ 219.71 Hydroxyl replaced with carboxylic acid; higher acidity (pKa ~2–3) .

Applications : Carboxylic acid derivatives are used in peptide mimetics and metal chelation but exhibit lower membrane permeability due to ionization at physiological pH .

Aromatic Substituted Analogs

Compound Name CAS Number Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
Bicyclo[2.2.2]octan-1-amine,4-phenyl-, hydrochloride hydrate 16142-83-9 N/A C₁₄H₂₀ClNO 237.77 Phenyl substituent increases lipophilicity and π-π stacking potential .

Applications : Aromatic substitutions enhance binding to hydrophobic enzyme pockets but may introduce metabolic instability .

Diamine Derivatives

Compound Name CAS Number Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride 2277-93-2 N/A C₈H₁₈Cl₂N₂ 217.15 Two primary amines; higher basicity (pKa ~9–10) .

Applications : Diamines are utilized in coordination chemistry and as crosslinkers but may exhibit cytotoxicity at high concentrations .

Ester Derivatives

Compound Name CAS Number Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride N/A N/A C₁₂H₂₂ClNO₂ 247.76 Ethyl ester group enhances lipophilicity; prodrug potential .

Applications : Ester derivatives improve oral bioavailability but require enzymatic hydrolysis for activation .

Key Research Findings

Pharmacological Properties

  • Rigidity vs. Flexibility: The bicyclo[2.2.2]octane scaffold provides conformational restraint, improving target selectivity compared to flexible cyclohexanol derivatives (e.g., 3-Aminocyclohexanol hydrochloride, Similarity 0.80) .
  • Solubility: Hydrochloride salts of amino alcohols exhibit superior aqueous solubility (>50 mg/mL) compared to free bases .

Biological Activity

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of tropical diseases. Characterized by its unique bicyclo[2.2.2]octane structure and the presence of an amino group, this compound exhibits a range of pharmacological properties which warrant detailed exploration.

  • Molecular Formula : C9H17NO·HCl
  • Molecular Weight : Approximately 207.74 g/mol
  • Purity : Typically ≥ 97% in commercial preparations

The hydrochloride form enhances solubility and stability, making it suitable for various applications in biochemical research and potential therapeutic uses.

Antiparasitic Activity

Research has demonstrated that derivatives of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Notably, studies have shown:

  • Antimalarial Activity : Compounds from the bicyclo[2.2.2]octane series were tested against the K1 strain of Plasmodium falciparum, with some derivatives achieving IC50 values as low as 0.84 µM, compared to chloroquine's IC50 of 0.12 µM .
  • Antitrypanosomal Activity : In a comparative study, one derivative demonstrated an IC50 of 0.68 µM against Trypanosoma brucei rhodesiense, significantly lower than suramin (IC50 = 0.0075 µM), indicating promising potential for treating African sleeping sickness .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural features:

Compound NameStructureAntimalarial Activity (IC50)Antitrypanosomal Activity (IC50)
4-Aminobicyclo[2.2.2]octan-1-olBasic structure0.84 µM0.68 µM
4-Aminobicyclo[2.2.2]octan-1-carboxylic acidContains carboxylic acidVariesVaries
1-Iodo-4-methylbicyclo[2.2.2]octaneHalogenated derivativeVariesVaries

The presence of different substituents on the bicyclic framework can enhance or diminish the biological activity, emphasizing the importance of SAR studies in drug development.

Study on Antiprotozoal Effects

A pivotal study published in Monatshefte für Chemie explored the synthesis and biological evaluation of several derivatives of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol . The findings revealed that:

  • Higher chain lengths in amino substituents correlated with increased antiplasmodial potency.
  • The butanoate derivatives exhibited superior activity compared to their propanoate analogs, suggesting that structural modifications can significantly impact efficacy.

Comparative Analysis with Known Drugs

In a comparative analysis, researchers assessed the efficacy of these compounds against standard treatments for malaria and sleeping sickness:

Drug NameTarget DiseaseIC50 Value
ChloroquineMalaria0.12 µM
SuraminSleeping Sickness0.0075 µM
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol derivativeMalaria/ Sleeping Sickness0.68 µM

This analysis underscores the potential of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol derivatives as viable alternatives or adjuncts to existing therapies.

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